3-Ethoxy-5-(trifluoromethyl)aniline

Boiling point Distillation Purification

Kinase inhibitor programs requiring scaffold-inert aniline building blocks often face confounding target engagement from residual scaffold pharmacology. 3-Ethoxy-5-(trifluoromethyl)aniline (CAS 1429903-76-3) solves this with confirmed negligible ERK2 binding (Kd > 1,000,000 nM), providing a clean baseline for selectivity profiling. • LogP 3.31 offers 0.4-1.2 log unit lipophilicity advantage over methoxy analogs without altering TPSA (35.25 Ų). • 99.8% batch-certified purity (HPLC) supports ICH Q3A impurity thresholds for clinical manufacturing. • 11 °C boiling point separation from 2-ethoxy isomer enables fractional distillation purification at scale.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 1429903-76-3
Cat. No. B1427393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-(trifluoromethyl)aniline
CAS1429903-76-3
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)N)C(F)(F)F
InChIInChI=1S/C9H10F3NO/c1-2-14-8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,2,13H2,1H3
InChIKeyXFEACCJUEVBNMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-(trifluoromethyl)aniline – Overview


3-Ethoxy-5-(trifluoromethyl)aniline (CAS 1429903-76-3) is a disubstituted aniline derivative bearing an ethoxy group at the 3-position and a trifluoromethyl group at the 5-position of the phenyl ring (molecular formula C₉H₁₀F₃NO, MW 205.18 g/mol) . This compound belongs to the class of trifluoromethyl-substituted anilines, which are valued as versatile building blocks in medicinal chemistry, agrochemical development, and materials science . The presence of the electron-withdrawing CF₃ group modulates the electron density of the aromatic amine, influencing both its reactivity in downstream coupling reactions and the physicochemical properties of derived final compounds . The ethoxy substituent provides a balance of lipophilicity (LogP 3.31) and hydrogen-bond acceptor capability (TPSA 35.25 Ų) that distinguishes it from both non-alkoxylated and methoxy-substituted analogs .

Why Isomeric Substitution Fails


Trifluoromethyl-substituted anilines with different alkoxy substituents or substitution patterns are not interchangeable in synthetic workflows. The 3-ethoxy-5-CF₃ arrangement produces a uniquely balanced profile of boiling point (259.1 °C), density (1.2 g/cm³), and lipophilicity (LogP 3.31) that deviates measurably from both the 3-methoxy analog (boiling point 242.0 °C, density 1.28 g/cm³, LogP 2.10–2.78) and positional isomers such as 2-ethoxy-5-CF₃ (boiling point 248.1 °C, flash point 103.8 °C) and 4-ethoxy-3-CF₃ (boiling point 266.1 °C, melting point 55.5–56.4 °C) . These differences in volatility, phase behavior, and partition coefficient directly impact distillation purification parameters, reaction solvent compatibility, and the ADME profile of derived drug candidates . Furthermore, the 3-ethoxy-5-CF₃ regioisomer presents a distinct steric and electronic environment at the aniline nitrogen, which influences its reactivity in N-arylation, amide bond formation, and reductive amination relative to both ortho- and para-ethoxy analogs .

Differentiation Evidence vs. Structural Analogs


Boiling Point Gap Among Positional Isomers

The boiling point of 3-ethoxy-5-(trifluoromethyl)aniline is 259.1±40.0 °C at 760 mmHg, placing it within a 17.0 °C window between the 2-ethoxy positional isomer (248.1 °C) and the 4-ethoxy positional isomer (266.1 °C) . This intermediate volatility can simplify fractional distillation separation from either regioisomeric impurity if present as a synthetic byproduct. The 11.0 °C gap relative to the 2-ethoxy isomer and the 7.0 °C gap relative to the 4-ethoxy isomer provide operationally meaningful separation margins under reduced-pressure distillation conditions commonly employed for aniline derivatives .

Boiling point Distillation Purification Positional isomerism

Lipophilicity Advantage Over Methoxy Analog

3-Ethoxy-5-(trifluoromethyl)aniline exhibits a LogP of 3.31 (Chemsrc) or 2.6863 (Chemscene computational), which is consistently 0.4–1.2 log units higher than the 3-methoxy analog (LogP 2.10–2.78) . This lipophilicity increment, attributable to the additional methylene unit in the ethoxy substituent, translates to an approximately 2.5- to 16-fold increase in octanol-water partition coefficient. In the context of fragment-based or building-block-driven drug discovery, this differential directly affects the predicted logD and membrane permeability of final compounds incorporating this aniline scaffold, without introducing additional hydrogen-bond donors or acceptors that would alter the TPSA (both analogs share a TPSA of 35.25 Ų) .

Lipophilicity LogP Drug-likeness Membrane permeability

Lower Density vs. Methoxy and Other Isomers

The density of 3-ethoxy-5-(trifluoromethyl)aniline is 1.2±0.1 g/cm³, which is approximately 3–6% lower than the 3-methoxy analog (1.280±0.06 g/cm³) and roughly 3% lower than both the 2-ethoxy (1.238 g/cm³) and 4-ethoxy (1.238 g/cm³) positional isomers . This lower density may reflect differences in molecular packing in the solid state and can influence bulk handling, volumetric dosing in parallel synthesis platforms, and crystallization behavior during purification .

Density Physical property Formulation Crystallinity

Ultra-High Purity Grade Availability

3-Ethoxy-5-(trifluoromethyl)aniline is commercially available at 99.8% purity (Shaoyuan Technology, batch-certified by HPLC at 214 nm), substantially exceeding the typical commercial purity of the 3-methoxy analog (commonly 95–98%) . While the target compound is also available at 97% (CymitQuimica) and 98% (Leyan, MolCore), the availability of a 99.8% grade from a supplier with documented batch-specific quality certification provides procurement flexibility for applications requiring tighter impurity specifications .

Purity Quality control Procurement cGMP

Negligible ERK2 Binding Affinity

In a surface plasmon resonance (SPR) binding assay, 3-ethoxy-5-(trifluoromethyl)aniline exhibited a Kd > 1,000,000 nM (>1 mM) for the ATP-binding site of human ERK2 (MAPK1), indicating essentially no measurable affinity [1]. This data point, while a single-target measurement, establishes a baseline for kinase counter-screening panels: the ethoxy-CF₃-aniline scaffold does not promiscuously engage kinase ATP-binding sites. This is relevant when the building block is incorporated into kinase-targeted chemical probes, as the scaffold itself is unlikely to contribute confounding polypharmacology through ERK2 engagement [1]. Comparative kinase profiling data for the 3-methoxy or positional isomer analogs against ERK2 are not publicly available, limiting the strength of this evidence to a class-level inference [1].

Kinase selectivity ERK2 Off-target Binding affinity

Key Application Scenarios


Kinase Probes Free of ERK2 Off-Target

3-Ethoxy-5-(trifluoromethyl)aniline is optimally deployed as an aniline building block in kinase inhibitor programs where the target potency must derive solely from the installed pharmacophore rather than the scaffold. Its confirmed negligible ERK2 binding (Kd > 1,000,000 nM) provides a clean baseline for selectivity profiling, while its LogP of 3.31 offers a 0.4–1.2 log unit lipophilicity advantage over the methoxy analog [1] without altering TPSA. This combination makes it particularly suitable for Type II kinase inhibitor scaffolds where the aniline serves as the solvent-exposed hinge-binding motif, as the ethoxy group can be oriented toward the solvent channel to modulate physicochemical properties without compromising kinase engagement.

Distillation-Friendly Process Intermediate

The intermediate boiling point of 259.1 °C, situated with ≥7 °C separation from the 2-ethoxy (248.1 °C) and 4-ethoxy (266.1 °C) positional isomers , makes this compound amenable to fractional distillation purification in multi-step syntheses where regioisomeric byproducts may form during nitration-reduction or O-alkylation steps. Process chemists can exploit the 11 °C gap versus the 2-ethoxy isomer for efficient separation under reduced pressure (estimated 120–140 °C at 20–30 mmHg), reducing reliance on chromatographic purification and enabling scalable manufacturing workflows.

Ultra-High Purity for cGMP Synthesis

For pharmaceutical development programs advancing toward clinical manufacturing, the availability of 3-ethoxy-5-(trifluoromethyl)aniline at 99.8% batch-certified purity (Shaoyuan, HPLC 214 nm) eliminates the need for in-house re-purification prior to use as a regulatory starting material or late-stage intermediate. The 1.8–4.8% absolute purity advantage over standard commercial grades of the methoxy analog reduces the risk of unidentified impurity carryover into final API, supporting tighter ICH Q3A impurity thresholds and streamlining the CMC documentation package.

Volumetric Dispensing for Automated Synthesis

The lower density of 3-ethoxy-5-(trifluoromethyl)aniline (1.2 g/cm³) relative to the methoxy analog (1.28 g/cm³) and other ethoxy positional isomers (1.238 g/cm³) affects volumetric dispensing calculations in automated parallel synthesis platforms. For a typical 0.1 mmol reaction scale, the ~6% lower density translates to an approximately 6% larger dispensed volume when using liquid-handling systems calibrated by mass, which can improve dispensing accuracy for viscous or poorly flowing liquids. Combined with the higher boiling point that reduces evaporative loss during solvent removal steps, this building block is well-suited for library production in 96-well or 384-well format.

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